molecular formula C23H23N3O B11329229 4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11329229
M. Wt: 357.4 g/mol
InChI Key: XBGCROBYEOMNJP-UHFFFAOYSA-N
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Description

4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylphenyl)benzene sulfonamide
  • 4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine

Uniqueness

4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

4-methyl-2-(4-methylanilino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O/c1-14-4-8-17(9-5-14)18-12-20-22(21(27)13-18)16(3)24-23(26-20)25-19-10-6-15(2)7-11-19/h4-11,18H,12-13H2,1-3H3,(H,24,25,26)

InChI Key

XBGCROBYEOMNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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